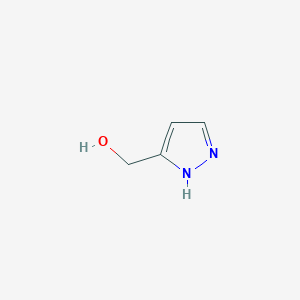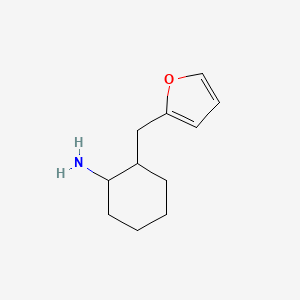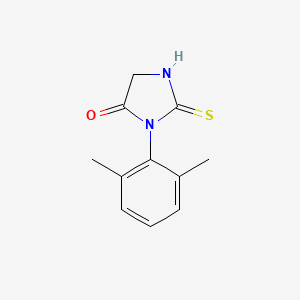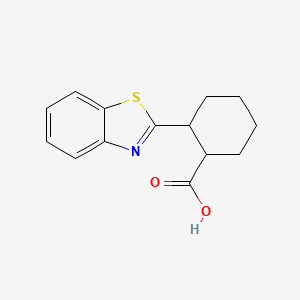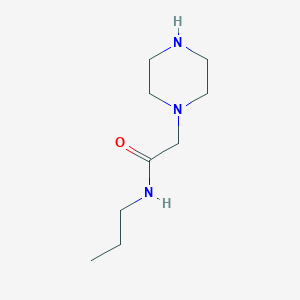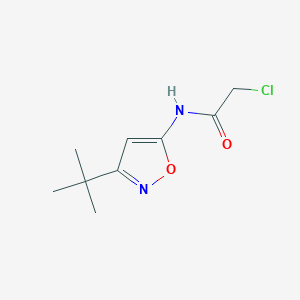
N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide
概要
説明
N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. The tert-butyl group attached to the isoxazole ring indicates the presence of bulky substituents, which can influence the compound's physical and chemical properties, as well as its reactivity.
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. One such method involves the cyclization of N, O-DiBoc beta-keto hydroxamic acids, which are synthesized from acyl Meldrum's acids. This process avoids the formation of byproducts such as 5-isoxazolone, leading to the production of 5-substituted 3-isoxazolols . Although the specific synthesis of N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide is not detailed in the provided papers, the general synthetic strategies for isoxazole derivatives can be inferred.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be elucidated using various spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction. For instance, the structure of a related compound, N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, was confirmed using these methods . Theoretical calculations, such as density functional theory (DFT), can also be employed to optimize the molecular structure and predict the stability of the compound.
Chemical Reactions Analysis
Isoxazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For example, N-aryl-2-chloroacetamides serve as electrophilic building blocks for the formation of ring-annulated products . The chloroacetamide group in N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide suggests that it may also act as an electrophile in chemical reactions, potentially leading to further functionalization or ring expansion.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The presence of a tert-butyl group can increase the steric bulk, potentially affecting the boiling point, solubility, and stability of the compound. The electronic properties, such as the distribution of electron density and the presence of hydrogen bonding or π-π stacking interactions, can be studied using vibrational spectroscopy and crystallography . These properties are crucial for understanding the behavior of the compound in various environments and its potential applications in medicinal chemistry.
科学的研究の応用
Polymerization Catalyst
N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide has been studied for its role in the synthesis of metal-based initiators for polymerization processes. Specifically, gold and silver complexes derived from this compound have been shown to catalyze the bulk ring-opening polymerization of L-lactide. These complexes facilitate the production of moderate to low molecular weight polylactide polymers under solvent-free melt conditions (Ray et al., 2006).
Hydrogen Bonding and Molecular Structure
This compound's molecular structure has been explored through X-ray diffraction studies, particularly focusing on hydrogen-bonding patterns in its derivatives. Studies have revealed intricate hydrogen bonding and sheet formation in certain derivatives, contributing to a better understanding of its molecular interactions (López et al., 2010).
Cyclopropanation Catalyst
N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide has also been involved in studies on intramolecular cyclopropanation. Chiral dirhodium(II) catalysts using derivatives of this compound have shown effective in catalyzing intramolecular cyclopropanation, leading to good yields and high enantiomeric excesses (Doyle et al., 1994).
Crystallographic Studies
Crystallographic structure studies of this compound and its derivatives have been conducted to determine their molecular structure and bonding interactions. Such studies are crucial for understanding the compound's physical and chemical properties (Çelik et al., 2007).
Synthetic Chemistry Applications
Its use in synthetic chemistry is demonstrated by its role in regioselective reactions. A study showed that it can be effectively used in the synthesis of 3-amino-5-tert-butylisoxazole from certain nitriles, highlighting its utility in organic synthesis (Takase et al., 1991).
Antitumor Activity
Several studies have explored the antitumor properties of derivatives of N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide. These derivatives have shown potent antiproliferative activity against various cancer cell lines, indicating potential therapeutic applications (Wu et al., 2017).
Cardioprotective Agents
Research on derivatives of this compound has led to the discovery of new classes of malonyl-coenzyme A decarboxylase inhibitors. These inhibitors have shown potential as cardioprotective agents, improving cardiac efficiency and function in ischemic heart disease models (Cheng et al., 2006).
特性
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-9(2,3)6-4-8(14-12-6)11-7(13)5-10/h4H,5H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGBUUNDROWYJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407075 | |
| Record name | N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide | |
CAS RN |
668980-81-2 | |
| Record name | N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

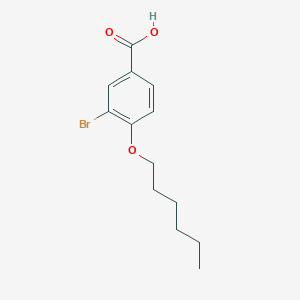
![3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1335567.png)
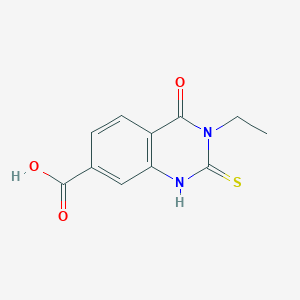
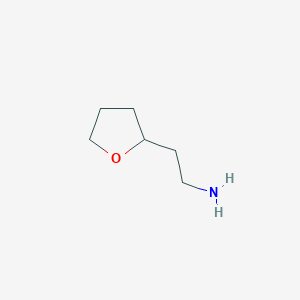
![2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane](/img/structure/B1335580.png)
![1-[(5-Bromothien-2-yl)sulfonyl]piperazine](/img/structure/B1335582.png)
![7-Hydrazino-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1335587.png)
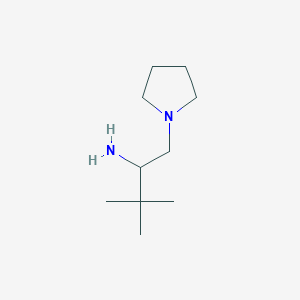
![Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate](/img/structure/B1335592.png)
